2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde
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Overview
Description
2-(Bicyclo(221)hept-2-ylmethylene)butyraldehyde is a chemical compound with a unique bicyclic structureThe compound’s structure consists of a bicyclo[2.2.1]heptane ring system with a methylene group and a butyraldehyde moiety, making it a versatile molecule for synthetic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde typically involves the reaction of bicyclo[2.2.1]hept-2-ene with butyraldehyde under specific conditions. One common method is the [2 + 2] cycloaddition reaction, which can be facilitated by photochemical or thermal activation . The reaction conditions often require the use of a catalyst, such as a transition metal complex, to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyric acid.
Reduction: Formation of 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the butyraldehyde moiety.
Bicyclo[2.2.1]hept-5-en-2-ylmethylene)butyraldehyde: An isomer with a different position of the double bond.
Uniqueness
2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde is unique due to its combination of a bicyclic ring system and an aldehyde functional group.
Properties
CAS No. |
85392-36-5 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(2E)-2-(2-bicyclo[2.2.1]heptanylmethylidene)butanal |
InChI |
InChI=1S/C12H18O/c1-2-9(8-13)5-12-7-10-3-4-11(12)6-10/h5,8,10-12H,2-4,6-7H2,1H3/b9-5+ |
InChI Key |
PVGOZETXXKMBJK-WEVVVXLNSA-N |
Isomeric SMILES |
CC/C(=C\C1CC2CCC1C2)/C=O |
Canonical SMILES |
CCC(=CC1CC2CCC1C2)C=O |
Origin of Product |
United States |
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